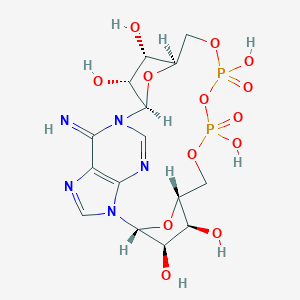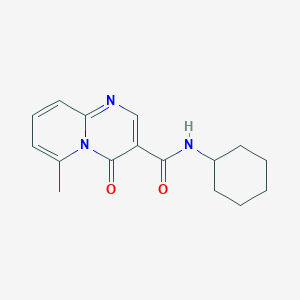
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-
描述
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a chemical compound with potential applications in the field of scientific research. This compound belongs to the family of pyrido-pyrimidine derivatives, which have been extensively studied for their biological activities.
科学研究应用
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Other potential applications include the treatment of inflammatory diseases and neurological disorders.
作用机制
The exact mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes and signaling pathways that are involved in cell growth and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- exhibits a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to modulate the expression of various genes that are involved in cell growth and survival. In addition, it has been shown to induce changes in cell morphology and cytoskeleton organization.
实验室实验的优点和局限性
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes, such as cell growth and differentiation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo-. One area of research is to further elucidate its mechanism of action, which will help to better understand its biological activity. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. In addition, research could focus on developing more efficient synthesis methods for this compound. Overall, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclohexyl-6-methyl-4-oxo- is a promising compound with potential applications in various fields of scientific research.
属性
CAS 编号 |
125055-63-2 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-cyclohexyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,20) |
InChI 键 |
VOWAKWKKYNYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
规范 SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
其他 CAS 编号 |
125055-63-2 |
同义词 |
N-cyclohexyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetra ene-9-carboxamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

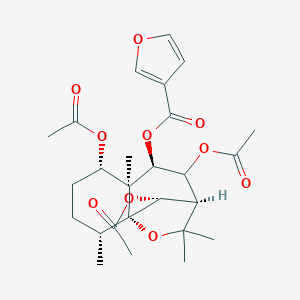
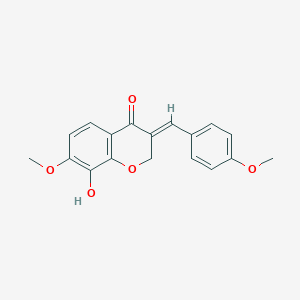
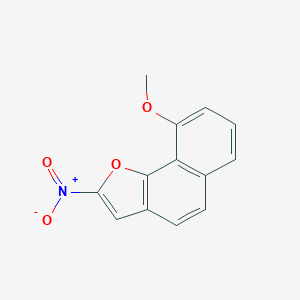
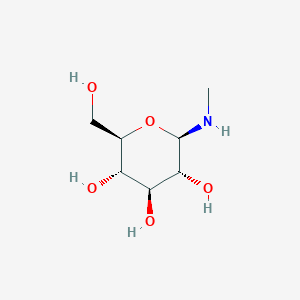
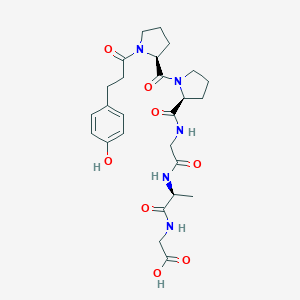


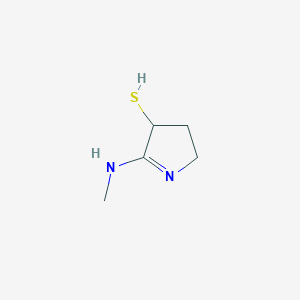

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
